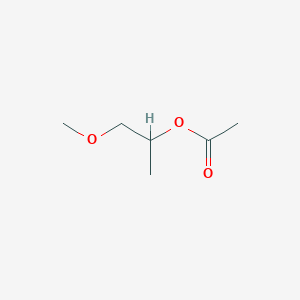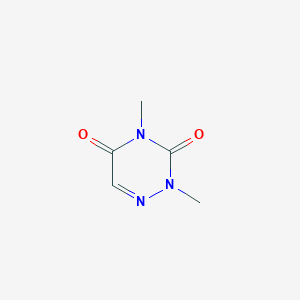![molecular formula C19H21NO2 B092304 1-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYPHENANTHREN-3-OL CAS No. 16625-57-3](/img/structure/B92304.png)
1-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYPHENANTHREN-3-OL
Overview
Description
Preparation Methods
The synthesis of argentinine involves several steps, typically starting with the extraction from natural sources such as Dennettia tripetala. The extraction process often includes solvent extraction followed by purification techniques like chromatography
Chemical Reactions Analysis
1-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYPHENANTHREN-3-OL undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation and nitration are typical substitution reactions argentinine can undergo, often using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenanthrene derivatives, while reduction could produce simpler alkaloid structures.
Scientific Research Applications
1-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYPHENANTHREN-3-OL has several applications in scientific research:
Chemistry: Used as a model compound for studying phenanthrene alkaloids and their reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in treating infections and inflammatory conditions.
Industry: Limited industrial applications, primarily used in research and development settings.
Mechanism of Action
The mechanism of action of argentinine involves its interaction with various molecular targets. It is believed to exert its effects through the modulation of enzyme activities and interaction with cellular receptors. The exact pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inflammatory response modulation.
Comparison with Similar Compounds
1-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYPHENANTHREN-3-OL is unique among phenanthrene alkaloids due to its specific structure and biological activities. Similar compounds include:
Uvariopsine: Another phenanthrene alkaloid with similar extraction methods and biological activities.
Stephenanthrine: Shares structural similarities and is also isolated from natural sources.
Dennettine: A newly discovered phenanthrene alkaloid with comparable properties.
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-4-methoxyphenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-20(2)11-10-14-12-17(21)19(22-3)18-15-7-5-4-6-13(15)8-9-16(14)18/h4-9,12,21H,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXNUWJYBNHDAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC(=C(C2=C1C=CC3=CC=CC=C32)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of plants is Argentinine typically found in?
A1: Argentinine has been isolated from plants belonging to different families, showcasing its diverse presence in the plant kingdom. Some examples include:
- Papaveraceae: Argentinine was identified in Papaver fugax, marking its first reported occurrence within the Papaveraceae family. []
- Annonaceae: Several studies report Argentinine's presence in Annonaceae species like Dennettia tripetala, Guatteria foliosa, Phaeanthus vietnamensis, and Fissistigma fulgens. [, , , ]
- Lauraceae: Argentinine was also isolated from the leaf alkaloid extract of Cryptocarya nigra, a species belonging to the Lauraceae family. []
Q2: What is the chemical structure of Argentinine?
A2: Argentinine is a phenanthrene alkaloid. While the provided abstracts don't detail its specific spectroscopic data, its structure can be readily found in chemical databases like PubChem and ChemSpider.
Q3: Has Argentinine displayed any promising biological activities?
A3: While research is still ongoing, Argentinine has shown interesting activity in some preliminary studies:
- Anti-parasitic activity: Argentinine, alongside other alkaloids, exhibited notable activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, in a study using extracts from Guatteria foliosa. []
- Anti-inflammatory potential: Although Argentinine itself wasn't the primary focus, a study investigating compounds from Phaeanthus vietnamensis for their ability to inhibit nitric oxide production (a marker of inflammation) in lipopolysaccharide-stimulated RAW264.7 macrophages found that Argentinine showed moderate inhibitory activity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dibenzo[a,c]cyclooctene, 5,6,7,8-tetrahydro-](/img/structure/B92222.png)
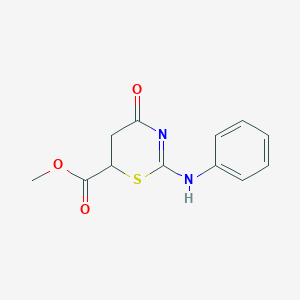
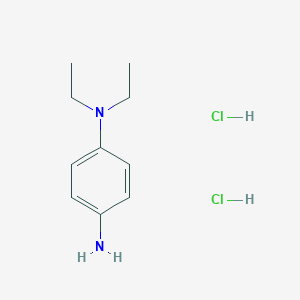
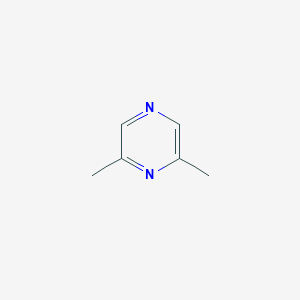
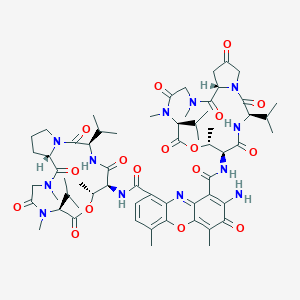
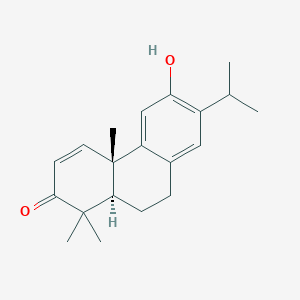
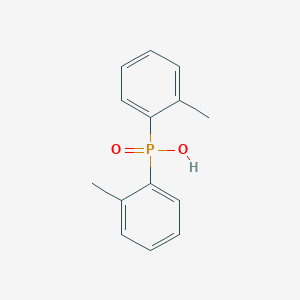
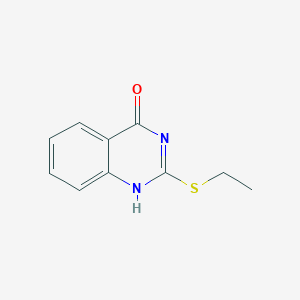
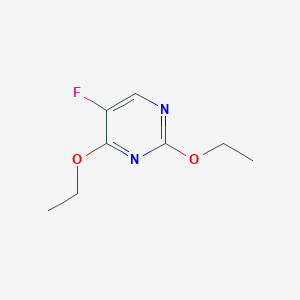
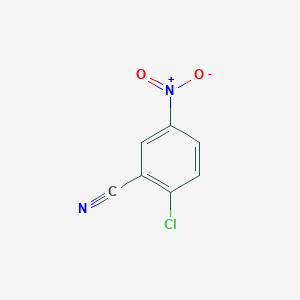
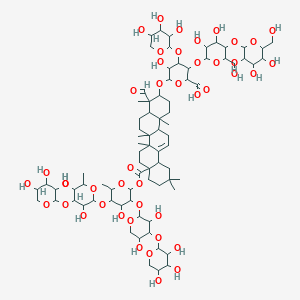
![2,3,5,6-tetrachloro-4-[2-(2,3,5,6-tetrachloro-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B92246.png)
